3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in cell growth, differentiation, and apoptosis .
Action Environment
The action, efficacy, and stability of 3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid are likely influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells .
Preparation Methods
The synthesis of 3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid involves several steps, typically starting with the preparation of the piperazine ring and the subsequent attachment of the fluoro-phenyl and benzoic acid groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include palladium-catalyzed arylation, Suzuki-Miyaura cross-coupling, and electrophilic aromatic substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid is widely used in scientific research, particularly in the field of proteomics . It is used to study protein interactions, modifications, and functions. Additionally, this compound has applications in medicinal chemistry, where it is used to develop new therapeutic agents targeting various diseases . In biology, it is used to investigate cellular processes and molecular pathways .
Comparison with Similar Compounds
3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid can be compared with other piperazine-containing compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound shares the piperazine and fluoro-phenyl groups but lacks the benzoic acid moiety.
4-(4-Fluorophenyl)-1-(2-hydroxyethyl)piperazine: This compound has a similar structure but includes a hydroxyethyl group instead of the sulfonyl and benzoic acid groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c18-14-4-6-15(7-5-14)19-8-10-20(11-9-19)25(23,24)16-3-1-2-13(12-16)17(21)22/h1-7,12H,8-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVDWLWJSODXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.